Antibiotic A-649
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of antibiotics involves complex chemical processes. For example, a collective total synthesis of eight diastereoisomers associated with NMR analysis leads to a full stereochemistry assignment of a structurally unique nucleoside antibiotic .Molecular Structure Analysis
The molecular structure of antibiotics is analyzed using techniques such as mass spectrometry . The structure of antibiotics is important as it determines how the antibiotic interacts with bacterial cells .Chemical Reactions Analysis
Antibiotics interact with bacterial cells through various chemical reactions. For instance, antibiotics can increase cell permeability so that cellular contents are leaked out from the cell .Physical and Chemical Properties Analysis
Antibacterial agents occupy an unusual sector of chemical property space, due to requirements for cellular penetration and high free drug concentrations in the plasma .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecotoxicity
Studies have explored the environmental fate of antibiotics like A-649, especially in animal husbandry. These antibiotics, their metabolites, or degradation products can enter terrestrial and aquatic environments through various means such as manure application or direct excretion by pasture-reared animals. This leads to environmental contamination with antibiotic compounds and resistant bacteria, highlighting the need for understanding their behavior and impact in the environment. Such research is vital to address concerns related to antibiotic resistance and its ecological implications (Kemper, 2008).
Antibiotic Resistance and Alternatives
There is an ongoing scientific effort to understand and overcome antibiotic resistance, a major issue accelerated by overuse of antibiotics. Research in this area includes studying cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance. These insights are critical in the context of antibiotics like A-649, which can contribute to the development of resistant bacterial strains (Richardson, 2017).
Alternatives to Traditional Antibiotics
The challenge of antibiotic resistance has led to research into alternatives to conventional antibiotics. This research focuses on novel strategies for preventing and treating animal diseases, which can indirectly benefit human health through safer food-animal production. These alternatives include immune modulation approaches and exploring the gut microbiome's role in health and disease, which are particularly relevant in the context of reducing reliance on antibiotics like A-649 (Seal et al., 2013).
Bioremediation and Environmental Health
The extensive use of antibiotics in various sectors, including agriculture and animal husbandry, has led to environmental contamination. Research in this area is focused on understanding the sources of antibiotic pollution, innovative detection methods, and strategies for antibiotic degradation and elimination from the environment. This is crucial for maintaining environmental health and mitigating the impacts of antibiotics like A-649 (Kumar et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(78-29(9)60)53(27(7)76-40)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURKLEUBADSHTC-AJVJTBPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)OC(=O)C)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102647-16-5 | |
Record name | A-649 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102647165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-649 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00H3G1Y5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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